molecular formula C16H21N3O3 B558197 (S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate CAS No. 62549-92-2

(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Cat. No.: B558197
CAS No.: 62549-92-2
M. Wt: 303.36 g/mol
InChI Key: VHVGNTVUSQUXPS-JGVFFNPUSA-N
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Description

(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.36 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the biochemical reactions.

Molecular Mechanism

It is known that the compound can be deprotected using oxalyl chloride in methanol, a process that takes place under room temperature conditions for 1–4 hours with yields up to 90% . This suggests that Boc-L-Tryptophan amide may interact with other molecules in a specific way to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the deprotection of the compound can be achieved in 1–4 hours , indicating that the compound may have a relatively short half-life in certain conditions.

Metabolic Pathways

It is known that tryptophan, an essential amino acid, is catabolized by complex metabolic pathways . Since Boc-L-Tryptophan amide is a derivative of tryptophan, it may be involved in similar metabolic pathways.

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics . As Boc-L-Tryptophan amide is a derivative of the amino acid tryptophan, it may be possible to predict its subcellular localization based on its structure and properties.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMFCQAPZYKTON-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556356
Record name Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62549-92-2
Record name Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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